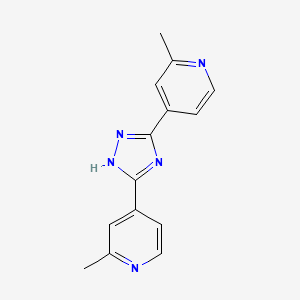

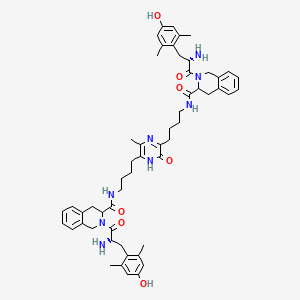

![molecular formula C24H23NO3 B10842769 3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)

3-[3-(Benzylmethylamino)propoxy]xanthen-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[3-(ベンジルメチルアミノ)プロポキシ]キサンテン-9-オンは、キサンテンファミリーに属する合成有機化合物です。キサンテンは、酸素を含む複素環式化合物であり、多様な生物活性で知られています。

合成方法

合成経路と反応条件

3-[3-(ベンジルメチルアミノ)プロポキシ]キサンテン-9-オンの合成は、通常、複数のステップを含みます。ウルマン縮合反応は、キサンテンコアを形成するために頻繁に使用されます。3-ヒドロキシ-4-ピコリンとブロモベンゼンを原料として使用します 。その後のステップには、酸化とポリリン酸による加熱が含まれ、目的の生成物が得られます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産に最適化されています。これには、反応時間を短縮し収率を向上させるためのマイクロ波加熱の使用が含まれます 。環境に優しい試薬と後期多様化技術の使用も、生産プロセスの効率性と持続可能性を向上させるために検討されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzylmethylamino)propoxy]xanthen-9-one typically involves multiple stepsThe Ullmann condensation reaction is often employed to form the xanthone core, using 3-hydroxy-4-picoline and bromobenzene as starting materials . The subsequent steps involve oxidation and heating with polyphosphoric acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave heating to accelerate reaction times and improve yields . The use of eco-friendly reagents and late-stage diversification techniques are also explored to enhance the efficiency and sustainability of the production process .

化学反応の分析

反応の種類

3-[3-(ベンジルメチルアミノ)プロポキシ]キサンテン-9-オンは、次のを含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて追加の官能基を導入することができます。

還元: 還元反応は、キサンテンコアまたはベンジルメチルアミノ基を変質させることができます。

置換: 置換反応は、特にキサンテンコアの芳香環で一般的です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化とニトロ化反応は、臭素や硝酸などの試薬を使用して実行されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はキサンテンコアにハロゲンまたはニトロ基を導入する可能性があります .

科学研究への応用

3-[3-(ベンジルメチルアミノ)プロポキシ]キサンテン-9-オンは、いくつかの科学研究への応用があります。

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: この化合物は、コリンエステラーゼ阻害剤としての可能性が研究されており、神経変性疾患の治療に影響を与える可能性があります.

科学的研究の応用

3-[3-(benzylmethylamino)propoxy]xanthen-9-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound’s fluorescent properties make it useful in developing dyes and imaging agents.

作用機序

3-[3-(ベンジルメチルアミノ)プロポキシ]キサンテン-9-オンの作用機序には、特定の分子標的との相互作用が含まれます。コリンエステラーゼ阻害剤として、酵素の活性部位に結合し、アセチルコリンの分解を防ぎ、それによってコリン作動性伝達を強化します 。このメカニズムは、アルツハイマー病などの神経変性疾患の文脈において特に関連しています。

類似化合物との比較

類似化合物

3-アザキサンテン: 構造は似ていますが、芳香族部分に窒素原子を含んでいます。

1,7-ジヒドロキシ-2-メトキシ-3-(3-メチルブト-2-エニル)-9H-キサンテン-9-オン: 異なる置換基を持つ天然に存在するキサンテン。

独自性

3-[3-(ベンジルメチルアミノ)プロポキシ]キサンテン-9-オンは、その特定の置換パターンによりユニークであり、明確な生物活性と化学反応性を付与します。コリンエステラーゼ阻害剤として作用する能力は、他のキサンテン誘導体とは異なります .

特性

分子式 |

C24H23NO3 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC名 |

3-[3-[benzyl(methyl)amino]propoxy]xanthen-9-one |

InChI |

InChI=1S/C24H23NO3/c1-25(17-18-8-3-2-4-9-18)14-7-15-27-19-12-13-21-23(16-19)28-22-11-6-5-10-20(22)24(21)26/h2-6,8-13,16H,7,14-15,17H2,1H3 |

InChIキー |

OTLLABLRJBVBHD-UHFFFAOYSA-N |

正規SMILES |

CN(CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)

![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)

![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)

![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)

![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)

![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)